molecular formula C12H17N5S B3159059 N-{1-[2-(dimethylamino)ethyl]-1H-indazol-5-yl}thiourea CAS No. 860785-95-1

N-{1-[2-(dimethylamino)ethyl]-1H-indazol-5-yl}thiourea

Cat. No.: B3159059
CAS No.: 860785-95-1
M. Wt: 263.36 g/mol
InChI Key: KXQVHYSJKQROLO-UHFFFAOYSA-N
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Description

“N-{1-[2-(dimethylamino)ethyl]-1H-indazol-5-yl}thiourea” is a complex organic compound. It is related to a class of compounds known as acridines . Acridines are tricyclic compounds that have a variety of uses, including as DNA-intercalating agents . They can inhibit both topoisomerases I and II .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives have been synthesized and used as one-component free radical photoinitiators . The synthesis involves the use of different substituents in the naphthalimide skeleton .

Scientific Research Applications

Chemical Synthesis and Mechanisms

Research has focused on the synthesis and characterization of related thiourea compounds, revealing insights into their chemical behavior and potential for further development. For instance, a study detailed the unexpected reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, indicating a complex process involving ANRORC rearrangement followed by N-formylation, yielding novel formamides (Ledenyova et al., 2018). Similarly, research on N,N′-bis(2-dialkylaminophenyl)thioureas has contributed to understanding the structural effects of substituents on thiourea compounds, highlighting the significance of intramolecular hydrogen bonds and their impact on molecular properties (Kyounghoon Lee, 2023).

Molecular Structure and Properties

Several studies have focused on the crystal structure of thiourea derivatives, providing a foundation for understanding their chemical and physical properties. For example, research on the crystal structure of N-carbethoxy-N′-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea revealed the stabilization of the molecule through intramolecular hydrogen bonding, offering insights into the design of more stable and functional thiourea derivatives (Dolzhenko et al., 2010).

Potential Applications in Material Science

Thiourea compounds have also been explored for their applications in material science and polymerization processes. For instance, thiourea dioxide was used as a reducing agent for the controlled polymerization of various monomers, demonstrating the versatility of thiourea derivatives in facilitating polymerization reactions under green and affordable conditions (Mendonça et al., 2019).

Antiproliferative Activities

Research into thiophene and thienopyrimidine derivatives related to thiourea has shown potential antiproliferative activities against cancer cell lines, highlighting the role of thiourea derivatives in the development of novel anticancer agents. Compounds synthesized showed remarkable activity against breast cancer cell lines, suggesting a promising direction for future cancer therapy research (Ghorab et al., 2013).

Properties

IUPAC Name

[1-[2-(dimethylamino)ethyl]indazol-5-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5S/c1-16(2)5-6-17-11-4-3-10(15-12(13)18)7-9(11)8-14-17/h3-4,7-8H,5-6H2,1-2H3,(H3,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQVHYSJKQROLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(C=C(C=C2)NC(=S)N)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101208826
Record name N-[1-[2-(Dimethylamino)ethyl]-1H-indazol-5-yl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860785-95-1
Record name N-[1-[2-(Dimethylamino)ethyl]-1H-indazol-5-yl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860785-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-[2-(Dimethylamino)ethyl]-1H-indazol-5-yl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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